molecular formula C18H16O2S2 B14514376 Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate CAS No. 62716-05-6

Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate

Cat. No.: B14514376
CAS No.: 62716-05-6
M. Wt: 328.5 g/mol
InChI Key: CEQGYHRLVZGNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate is a chemical compound that belongs to the class of organic compounds known as benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring.

Preparation Methods

The synthesis of Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit kinases by binding to their active sites, thereby affecting signal transduction pathways .

Comparison with Similar Compounds

Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate can be compared with other benzothiophene derivatives:

These compounds share the benzothiophene core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

CAS No.

62716-05-6

Molecular Formula

C18H16O2S2

Molecular Weight

328.5 g/mol

IUPAC Name

ethyl 2-(1-benzothiophen-2-ylsulfanylmethyl)benzoate

InChI

InChI=1S/C18H16O2S2/c1-2-20-18(19)15-9-5-3-8-14(15)12-21-17-11-13-7-4-6-10-16(13)22-17/h3-11H,2,12H2,1H3

InChI Key

CEQGYHRLVZGNHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CSC2=CC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.